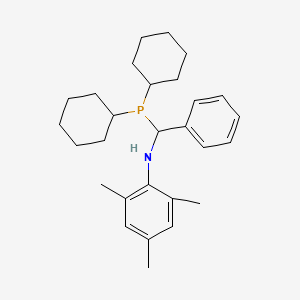
N-((Dicyclohexylphosphino)(phenyl)methyl)-2,4,6-trimethylaniline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-((Dicyclohexylphosphino)(phenyl)methyl)-2,4,6-trimethylaniline is a complex organic compound that features a phosphine ligand. This compound is known for its utility in various chemical reactions, particularly in the field of catalysis. The presence of the dicyclohexylphosphino group enhances its reactivity and stability, making it a valuable component in synthetic chemistry.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-((Dicyclohexylphosphino)(phenyl)methyl)-2,4,6-trimethylaniline typically involves the reaction of 2,4,6-trimethylaniline with a phosphine reagent. One common method includes the use of dicyclohexylphosphine and a phenylmethyl halide under anhydrous conditions. The reaction is often carried out in a solvent such as tetrahydrofuran (THF) at elevated temperatures to ensure complete reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.
化学反応の分析
Types of Reactions
N-((Dicyclohexylphosphino)(phenyl)methyl)-2,4,6-trimethylaniline undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or peracids.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride.
Substitution: The compound can participate in substitution reactions, particularly nucleophilic substitutions, where the phosphine group acts as a leaving group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, peracids; typically carried out in an organic solvent at room temperature.
Reduction: Lithium aluminum hydride, sodium borohydride; reactions are often conducted in anhydrous ether or THF.
Substitution: Nucleophiles such as halides or amines; reactions may require a catalyst and are performed under inert atmosphere conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phosphine oxides, while reduction can produce phosphine derivatives with altered substituents.
科学的研究の応用
N-((Dicyclohexylphosphino)(phenyl)methyl)-2,4,6-trimethylaniline has a wide range of applications in scientific research:
Biology: Investigated for its potential role in biochemical pathways and enzyme inhibition studies.
Medicine: Explored for its potential therapeutic applications, particularly in drug development and delivery systems.
Industry: Utilized in the synthesis of fine chemicals and pharmaceuticals, as well as in material science for the development of new polymers and coatings.
作用機序
The mechanism by which N-((Dicyclohexylphosphino)(phenyl)methyl)-2,4,6-trimethylaniline exerts its effects is primarily through its role as a ligand. The phosphine group can coordinate with metal centers, forming stable complexes that facilitate various catalytic processes. These complexes can activate substrates, lower activation energies, and increase reaction rates. The molecular targets and pathways involved depend on the specific application and the metal center used in the complex .
類似化合物との比較
Similar Compounds
2-[2-(Dicyclohexylphosphino)phenyl]-N-methylindole: Another phosphine ligand with similar reactivity and applications.
2-Dicyclohexylphosphino-2’,6’-dimethoxybiphenyl: Known for its use in cross-coupling reactions and as a ligand in various catalytic processes.
Uniqueness
N-((Dicyclohexylphosphino)(phenyl)methyl)-2,4,6-trimethylaniline is unique due to the presence of the 2,4,6-trimethylaniline moiety, which can influence its steric and electronic properties. This can result in different reactivity and selectivity compared to other similar phosphine ligands.
特性
分子式 |
C28H40NP |
|---|---|
分子量 |
421.6 g/mol |
IUPAC名 |
N-[dicyclohexylphosphanyl(phenyl)methyl]-2,4,6-trimethylaniline |
InChI |
InChI=1S/C28H40NP/c1-21-19-22(2)27(23(3)20-21)29-28(24-13-7-4-8-14-24)30(25-15-9-5-10-16-25)26-17-11-6-12-18-26/h4,7-8,13-14,19-20,25-26,28-29H,5-6,9-12,15-18H2,1-3H3 |
InChIキー |
WTRHZIDZUHMTIS-UHFFFAOYSA-N |
正規SMILES |
CC1=CC(=C(C(=C1)C)NC(C2=CC=CC=C2)P(C3CCCCC3)C4CCCCC4)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![[5,10,15,20-Tetra(p-methoxy)phenylporphyrin]cobalt(III) chloride](/img/structure/B12882010.png)

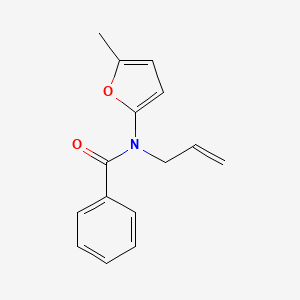
![1,2-Benzenediol, 4-[[5-(3-thienyl)-1H-pyrrolo[2,3-b]pyridin-3-yl]methyl]-](/img/structure/B12882020.png)
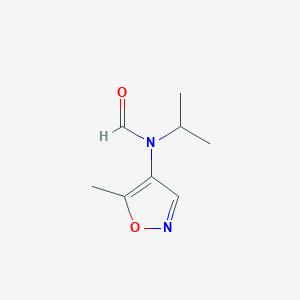
![6-[(E)-(2-Methylpropylidene)amino]-2-phenylquinolin-4(1H)-one](/img/structure/B12882036.png)
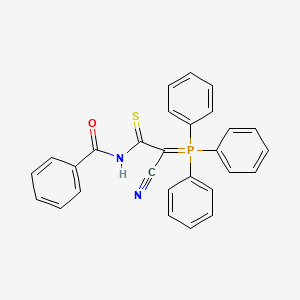
methyl butanoate](/img/structure/B12882046.png)

![N,4-Dimethyl-N-[3-(2-oxo-1,3-oxazolidin-3-yl)propyl]benzene-1-sulfonamide](/img/structure/B12882050.png)
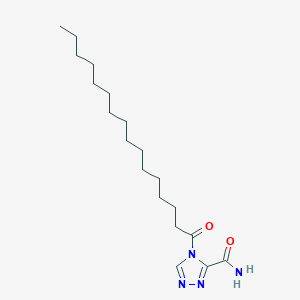

![1-Ethyl-3-(2-(methylthio)ethyl)-1,4,5,6-tetrahydropyrrolo[2,3-c]pyrazole](/img/structure/B12882067.png)
